![molecular formula C7H9NO2 B8702633 (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine](/img/structure/B8702633.png)
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring substituted with a methyl group and an ethylidene group linked to a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine typically involves the condensation of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or acetic anhydride can be employed.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted furans.
Applications De Recherche Scientifique
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound also contains a furan ring and exhibits similar reactivity.
2-Acetyl-5-methylfuran: Another furan derivative with applications in organic synthesis and industry.
Uniqueness
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine is unique due to its specific combination of a furan ring and a hydroxylamine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3 |
Clé InChI |
HZNJITMIJAXIJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


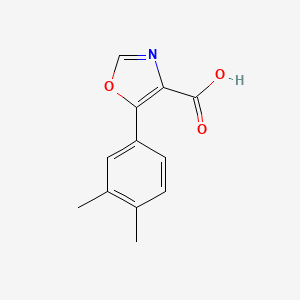
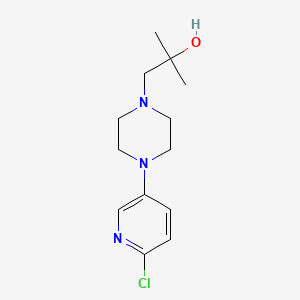
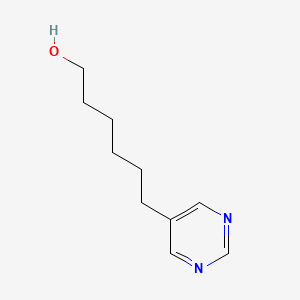
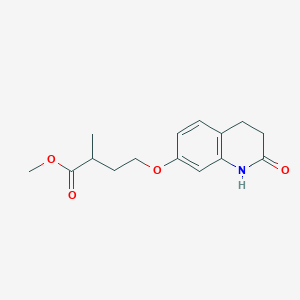
![8-Chloro-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8702579.png)
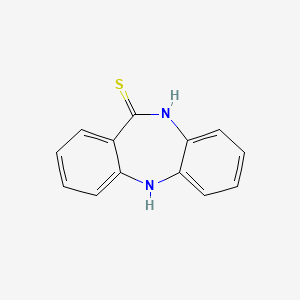
![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)
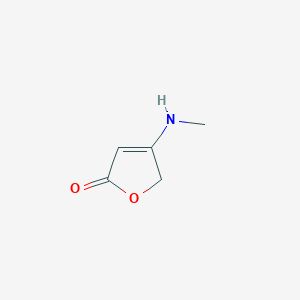
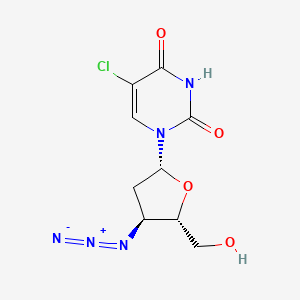
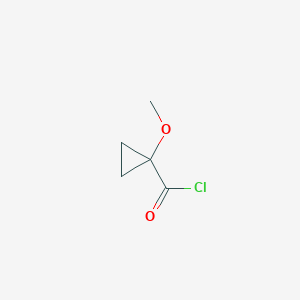
![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
![Methyl 2'-fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702629.png)
![Methyl 4-{[2-(methylamino)ethyl]amino}benzoate](/img/structure/B8702643.png)
![1-[(oxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8702649.png)
